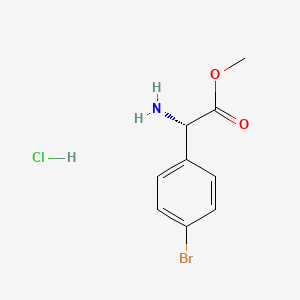

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride

Description

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride (CAS: 1391528-74-7) is a chiral organic compound with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . It is a hydrochloride salt derivative of a methyl ester featuring a 4-bromophenyl substituent and an amino group at the α-carbon. This compound is part of a broader class of aryl-substituted amino acid esters, which are critical intermediates in pharmaceutical synthesis and biochemical research. Its stereospecific (S)-configuration is significant for applications requiring chiral specificity, such as drug development .

Key properties include:

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(4-bromophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBFDIDFULVKDP-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Esterification with Methanol

The esterification of (S)-2-amino-2-(4-bromophenyl)acetic acid with methanol is catalyzed by solid acids, as demonstrated in analogous syntheses. For example, the preparation of methyl p-bromophenylacetate—a structurally similar compound—involves refluxing p-bromophenylacetic acid with methanol and a solid acid catalyst (e.g., sulfonated resins or zeolites) for 5–6 hours. This method achieves yields exceeding 95% while enabling catalyst recycling, reducing waste and cost. Applied to the target compound, this approach minimizes racemization risks due to mild reaction conditions (25–30°C), preserving the (S)-configuration.

Optimization of Reaction Conditions

Catalyst Selection and Efficiency

Solid acid catalysts outperform traditional Brønsted acids (e.g., H₂SO₄) in esterification due to their recyclability and reduced corrosivity. In the synthesis of methyl p-bromophenylacetate, a solid acid catalyst enabled a 95% yield of the ester intermediate, with the catalyst recovered and reused for five cycles without significant activity loss. This approach aligns with green chemistry principles and is directly applicable to the target compound’s synthesis.

Solvent and Temperature Effects

Methanol serves dual roles as both solvent and reactant, simplifying the workup process. Reflux conditions (65–70°C) are typically employed to accelerate esterification, though lower temperatures (25–30°C) may be used to prevent racemization in chiral systems. Post-reaction, methanol is removed via reduced-pressure distillation, and the crude ester is extracted into a hydrophobic solvent (e.g., toluene) for purification.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

The final product is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the methyl ester group in related compounds exhibits a characteristic singlet at δ 3.6–3.8 ppm in ¹H-NMR, while the aromatic protons of the 4-bromophenyl moiety resonate as doublets at δ 7.4–7.7 ppm. High-resolution MS confirms the molecular ion peak at m/z 280.54, consistent with the molecular formula C₉H₁₁BrClNO₂.

Purity Assessment

Liquid chromatography (LC) with UV detection is employed to quantify impurities. Optimized synthetic routes, such as those using one-pot methodologies, achieve ≥98% purity by minimizing side reactions. For instance, a patented method for 5-(4-bromophenyl)-4,6-dichloropyrimidine—a structurally analogous compound—reported impurity levels below 0.5% through careful control of reaction stoichiometry and temperature.

Comparative Analysis of Methodologies

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recovery

The use of solid acid catalysts reduces raw material costs by 20–30% compared to homogeneous catalysts, as demonstrated in pilot-scale productions of methyl p-bromophenylacetate. Filtration and reactivation of the catalyst between batches further enhance economic viability.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride has a wide range of scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic effects and as a building block for drug development.

Industry: It is utilized in the production of fine chemicals and specialty materials .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects: Bromo vs. Fluoro and Trifluoromethyl Derivatives

The substituent on the phenyl ring significantly influences electronic properties, lipophilicity, and biological activity.

- Electronic Effects : Bromine is electron-withdrawing via inductive effects, while fluorine exhibits stronger electronegativity but smaller steric bulk. Trifluoromethyl groups (-CF₃) are highly electron-withdrawing and lipophilic, enhancing metabolic stability in drug candidates .

- Lipophilicity : The bromo derivative has higher lipophilicity (logP ~2.1) compared to the fluoro analog (logP ~1.5), impacting membrane permeability and bioavailability .

Stereoisomerism: (S) vs. (R) Configurations

Enantiomeric forms exhibit distinct biochemical interactions. For example:

- (R)-Methyl 2-amino-2-(4-bromophenyl)acetate HCl (CAS: 1391389-21-1) shares the same molecular formula and weight as the (S)-isomer but differs in optical rotation and receptor binding .

- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl is used in peptide synthesis due to its compatibility with chiral catalysts, whereas the (R)-isomer may show reduced efficacy in enzyme-mediated reactions .

Biological Activity

(S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and potential biological activities. Its molecular formula is C₉H₁₁BrClN₁O₂, with a molecular weight of approximately 280.55 g/mol. The compound is characterized by the presence of an amino group, a bromophenyl group, and a methyl ester group, which contribute to its reactivity and interactions with biological macromolecules.

Structural Characteristics

- Amino Group : Capable of forming hydrogen bonds with proteins and nucleic acids.

- Bromophenyl Group : Facilitates hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Biological Activity

The biological activity of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is attributed to its ability to interact with various biological targets, influencing several pharmacological effects:

The compound's mechanism involves:

- Hydrogen Bonding : The amino group forms hydrogen bonds with biological macromolecules, potentially altering their structure and function.

- Hydrophobic Interactions : The bromophenyl group enhances binding to lipid environments, which may modulate enzyme or receptor activity.

Pharmacological Profiles

Preliminary studies indicate the following activities:

- Antiproliferative Activity : Similar compounds have shown increased antiproliferative effects against various cancer cell lines. Structural modifications can significantly enhance this activity.

- Neurotransmitter Interaction : Evidence suggests potential interactions with neurotransmitter pathways, although detailed profiling is still required.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | Structure | Anticancer, Antimicrobial |

| Methyl 2-amino-2-phenylacetate hydrochloride | - | Moderate Antiproliferative |

| Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride | - | Antimicrobial |

Anticancer Activity

A study comparing various derivatives found that modifications leading to increased hydrophobicity or specific substitutions could enhance anticancer activity. The unique bromination pattern at the 4-position may contribute to its distinct biological profile compared to other derivatives. For example, compounds with similar structures demonstrated significant inhibition against cancer cell lines, suggesting that structural features directly influence efficacy.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine is crucial for enhancing these activities. For instance, studies have shown that derivatives containing halogen substituents often display improved antimicrobial efficacy.

Research Findings

Recent studies have focused on the synthesis and structure-activity relationships (SARs) of (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride:

- Antiviral Activity : Investigations into its antiviral properties against flaviviruses revealed promising results, particularly in inhibiting viral proteases.

- Antibacterial Activity : The compound has shown potential against various bacterial strains, with minimum inhibitory concentration (MIC) values reported between 32 and 64 µg/mL for certain derivatives .

- Enzyme Inhibition Studies : Ongoing research is exploring the compound's binding affinity to specific molecular targets such as enzymes and receptors, enhancing its potential as a pharmaceutical agent .

Q & A

Q. What are the standard synthetic protocols for (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride?

The synthesis typically involves condensation of 4-bromophenylglycine derivatives with methyl esters under acidic conditions. Key steps include:

- Reaction conditions : Ethanol or methanol as solvents, reflux temperatures (60–80°C), and controlled pH to favor esterification .

- Purification : Crystallization from polar solvents (e.g., ethanol/water mixtures) to achieve >98% purity. Chiral resolution via chiral HPLC may be required to isolate the (S)-enantiomer .

Q. How does the bromophenyl substituent influence the compound’s reactivity compared to other halogenated analogs?

The para-bromo group enhances electron-withdrawing effects, increasing electrophilicity at the α-carbon. This facilitates nucleophilic substitutions (e.g., amidation) compared to fluoro or chloro analogs, which exhibit weaker inductive effects . Structural comparisons show bromine’s larger atomic radius may also sterically hinder certain reactions, requiring optimized solvent systems (e.g., DMF for SN2 reactions) .

Q. What analytical methods are recommended for characterizing enantiomeric purity?

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve (S)- and (R)-enantiomers .

- NMR spectroscopy : -NMR coupling constants and NOE experiments to confirm stereochemistry .

- Polarimetry : Specific rotation measurements () compared to literature values for validation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining enantiomeric excess?

- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) to improve enantioselectivity (>90% ee) .

- Solvent optimization : Replacing methanol with THF or acetonitrile reduces racemization risks at elevated temperatures .

- In-line monitoring : FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., PDE4 inhibition vs. antimicrobial effects)?

- Target-specific assays : Use isoform-selective PDE4B/PDE4D enzymatic assays to clarify inhibition profiles .

- Structure-activity relationship (SAR) studies : Compare activity of bromophenyl analogs with fluorophenyl or methyl-substituted derivatives to identify critical functional groups .

- Meta-analysis : Cross-reference data from kinase profiling panels and bacterial growth inhibition assays to distinguish direct vs. off-target effects .

Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?

- Molecular docking simulations : Predict binding affinities to PDE4 catalytic domains, highlighting interactions between the bromophenyl group and hydrophobic pockets .

- Kinetic studies : Measure values under varying pH and ionic strength to elucidate binding kinetics .

- Mutagenesis experiments : Modify target enzymes (e.g., PDE4) to identify residues critical for inhibitor binding .

Q. How does the compound’s stability under physiological conditions impact its utility in in vivo studies?

- pH stability assays : Incubate the compound in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) to assess hydrolysis rates. The methyl ester group is prone to hydrolysis in acidic environments, necessitating prodrug strategies for oral administration .

- Metabolic profiling : Liver microsome assays identify major metabolites (e.g., free carboxylic acid derivatives) that may influence bioavailability .

Methodological Considerations

-

Contradiction resolution : When conflicting data arise (e.g., divergent IC values), validate assays using standardized protocols (e.g., NIH/EPA Tox21 guidelines) and orthogonal methods (e.g., SPR vs. fluorescence polarization) .

-

Data tables :

Property Value Reference Molecular Weight 280.55 g/mol Chiral Purity >99% ee (S-enantiomer) PDE4B IC 120 nM ± 15 nM Aqueous Solubility (25°C) 12 mg/mL

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.